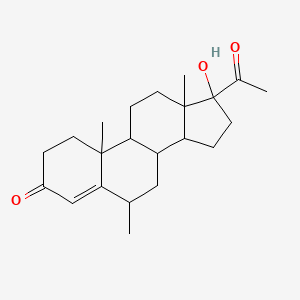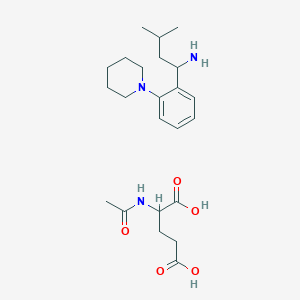![molecular formula C20H15F3N4O3 B15286282 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 308353-09-5](/img/structure/B15286282.png)
7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trovafloxacin is a broad-spectrum antibiotic that belongs to the fluoroquinolone class. It was marketed under the brand name Trovan by Pfizer. This compound is known for its ability to inhibit the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . Despite its potent antibacterial properties, trovafloxacin was withdrawn from the market due to its high potential for inducing serious and sometimes fatal liver damage .
Métodos De Preparación
The synthesis of trovafloxacin involves several key steps. The process begins with the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming the pyrrazolidine ring. Pyrolysis results in the loss of nitrogen and the formation of the cyclopropylpyrrolidine ring. The ester group is then saponified to the corresponding carboxylic acid. This acid undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide, forming a transient isocyanate. The isocyanate reacts with tert-butanol to form the tert-butoxycarbonyl-protected derivative. Catalytic hydrogenation removes the carbobenzyloxy protecting group, yielding the secondary amine. This amine displaces the more reactive fluorine at the 7-position in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Análisis De Reacciones Químicas
Trovafloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diphenylphosphoryl azide for the Curtius rearrangement and tert-butanol for the formation of the tert-butoxycarbonyl-protected derivative. Major products formed from these reactions include the cyclopropylpyrrolidine ring and the tert-butoxycarbonyl-protected derivative .
Aplicaciones Científicas De Investigación
Recent research has shown that trovafloxacin can attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice by inhibiting pannexin-1 channels . Additionally, trovafloxacin has been identified as a potent enhancer of cisplatin or taxol effects on lung cancer cells, making it a promising candidate for repurposing as an anticancer therapy .
Mecanismo De Acción
Comparación Con Compuestos Similares
Trovafloxacin is part of the fluoroquinolone class, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, trovafloxacin exhibits better Gram-positive bacterial coverage but less Gram-negative coverage . It is more potent against Gram-positive bacteria than existing quinolones . due to its hepatotoxic potential, trovafloxacin’s use has been significantly restricted, unlike other fluoroquinolones that remain widely used .
Conclusion
Trovafloxacin is a potent fluoroquinolone antibiotic with a unique mechanism of action and significant antibacterial properties
Propiedades
IUPAC Name |
7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861386 |
Source


|
| Record name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308353-09-5 |
Source


|
| Record name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15286227.png)


![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)


![[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15286263.png)
![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)




![3-[[2,5-Dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B15286297.png)
